molecular formula C7H16ClN3O3 B3308699 Methyl N5-(aminocarbonyl)-L-ornithine monohydrochloride CAS No. 93964-78-4

Methyl N5-(aminocarbonyl)-L-ornithine monohydrochloride

Cat. No.: B3308699
CAS No.: 93964-78-4
M. Wt: 225.67 g/mol
InChI Key: MFFJCYQQDQBLEU-JEDNCBNOSA-N
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Description

Methyl N5-(aminocarbonyl)-L-ornithine monohydrochloride is a chemically modified derivative of L-ornithine, featuring an aminocarbonyl (-NH-C(O)-NH₂) group at the N5 position and a methyl ester at the carboxyl terminus, forming a monohydrochloride salt. Structurally, it is analogous to L-citrulline (N5-(aminocarbonyl)-L-ornithine) but includes a methyl ester modification, enhancing its lipophilicity compared to the free amino acid .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-amino-5-(carbamoylamino)pentanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O3.ClH/c1-13-6(11)5(8)3-2-4-10-7(9)12;/h5H,2-4,8H2,1H3,(H3,9,10,12);1H/t5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFJCYQQDQBLEU-JEDNCBNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCNC(=O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCCNC(=O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00240005
Record name Methyl N5-(aminocarbonyl)-L-ornithine monohydrochloride
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Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93964-78-4
Record name L-Ornithine, N5-(aminocarbonyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93964-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N5-(aminocarbonyl)-L-ornithine monohydrochloride
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Record name Methyl N5-(aminocarbonyl)-L-ornithine monohydrochloride
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Record name Methyl N5-(aminocarbonyl)-L-ornithine monohydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N5-(aminocarbonyl)-L-ornithine monohydrochloride typically involves the reaction of L-ornithine with methyl isocyanate under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the synthesis. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl N5-(aminocarbonyl)-L-ornithine monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the aminocarbonyl group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminocarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products.

Scientific Research Applications

Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

MNAO can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass spectrometry applications, formic acid is preferred. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies .

Table 1: HPLC Conditions for MNAO Analysis

ParameterValue
Column TypeNewcrom R1
Mobile PhaseAcetonitrile:Water:Phosphoric Acid (or Formic Acid for MS)
Particle Size3 µm (for UPLC applications)

Biological Applications

MNAO serves as an important intermediate in the synthesis of various bioactive compounds. Its role as a building block in peptide synthesis highlights its relevance in drug development and metabolic studies.

Enzyme Modulation

Research indicates that derivatives of ornithine, including MNAO, can modulate enzyme activities involved in amino acid metabolism. For instance, studies have shown that they can influence pathways related to nitric oxide synthesis and polyamine metabolism, which are critical for cell growth and differentiation .

Case Studies

  • Inhibition of Protein Arginine Deiminases (PADs) :
    • MNAO has been studied as a potential inhibitor of PADs, enzymes implicated in various diseases such as rheumatoid arthritis and cancer. The structural modifications of ornithine derivatives have led to the identification of potent inhibitors that show improved selectivity and efficacy against PADs .
  • Analytical Applications :
    • A study demonstrated the effectiveness of MNAO in distinguishing between citrulline and ornithine in biological samples using gas chromatography-mass spectrometry (GC-MS). This method enhances the understanding of amino acid metabolism in physiological conditions .

Therapeutic Implications

Given its role in metabolic pathways and enzyme modulation, MNAO holds promise for therapeutic applications:

  • Potential Antimicrobial Properties : Some ornithine derivatives exhibit antimicrobial activity, suggesting that MNAO could be explored for developing new antibiotics or antimicrobial agents.
  • Role in Cancer Research : The modulation of PAD activity by MNAO derivatives may provide insights into cancer biology and lead to novel therapeutic strategies targeting tumor growth and metastasis .

Mechanism of Action

The mechanism of action of Methyl N5-(aminocarbonyl)-L-ornithine monohydrochloride involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in metabolic pathways, influencing the synthesis or degradation of other biomolecules. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between Methyl N5-(aminocarbonyl)-L-ornithine monohydrochloride and analogous compounds:

Compound Name N5 Substituent Molecular Formula Molecular Weight Solubility Primary Function Selectivity
This compound Aminocarbonyl (-NH-C(O)-NH₂) C₇H₁₅ClN₄O₃ 238.67 (calc.) Likely moderate (inferred from esters) Putative NOS inhibitor (structural analogy) Unknown (requires further study)
L-NAME (N5-[imino(nitroamino)methyl]-L-ornithine methyl ester monohydrochloride) Nitroamino (-NH-NO₂) C₇H₁₅N₅O₄·HCl 269.69 50 mg/mL in H₂O Non-selective NOS inhibitor Non-selective (targets all NOS isoforms)
L-Citrulline (N5-(aminocarbonyl)-L-ornithine) Aminocarbonyl (-NH-C(O)-NH₂) C₆H₁₃N₃O₃ 175.19 Highly water-soluble NO precursor (substrate for argininosuccinate synthase) N/A
Ethyl-L-NIO (N5-(1-iminobutyl)-L-ornithine monohydrochloride) Iminobutyl (-NH-C(=NH)-C₃H₇) C₁₁H₂₄ClN₃O₂ 265.78 Soluble in polar solvents Selective nNOS inhibitor Preferential for neuronal NOS
Vinyl-L-NIO (N5-(1-imino-3-butenyl)-L-ornithine monohydrochloride) Iminobutenyl (-NH-C(=NH)-CH₂-CH=CH₂) C₉H₁₇ClN₃O₂ 235.7 ≤30 mg/mL in ethanol; 50 mg/mL in DMSO nNOS inhibitor Selective for neuronal NOS

Key Research Findings and Mechanistic Insights

Structural Influence on NOS Inhibition: The N5 substituent critically determines interactions with NOS isoforms. L-NAME’s nitroamino group facilitates competitive inhibition by mimicking the guanidino group of L-arginine, the natural substrate . Ethyl-L-NIO and Vinyl-L-NIO, with iminoalkyl chains, demonstrate isoform selectivity (e.g., nNOS over eNOS) due to steric and electronic compatibility with the active site of neuronal NOS .

Physicochemical Properties: Methyl esterification increases lipophilicity, enhancing membrane permeability compared to non-esterified analogs like L-citrulline. This property is shared with L-NAME, which is soluble in aqueous media (50 mg/mL in H₂O) and compatible with in vitro perfusion studies . Vinyl-L-NIO’s solubility in DMSO (50 mg/mL) makes it suitable for cell-based assays requiring organic solvents .

Applications in Research: L-NAME is widely used to study NO-mediated vasodilation and intraocular pressure regulation. For example, in porcine ocular perfusion models, L-NAME prevents NO-dependent washout of trabecular meshwork cells under pressure-clamped conditions . Ethyl-L-NIO and Vinyl-L-NIO are employed in renal and neurological studies to dissect nNOS-specific pathways, such as Kir4.1/Kir5.1 channel regulation in collecting ducts .

Limitations and Knowledge Gaps

  • This compound lacks direct experimental data in the provided evidence. Its putative role as an NOS inhibitor is inferred from structural analogs, necessitating validation through enzymatic assays and in vivo studies.
  • Comparative selectivity profiles (e.g., iNOS vs. eNOS) for Ethyl-L-NIO and Vinyl-L-NIO remain partially characterized, highlighting the need for isoform-specific binding studies .

Biological Activity

Methyl N5-(aminocarbonyl)-L-ornithine monohydrochloride is a derivative of the amino acid ornithine, which plays a significant role in various biological processes, including the urea cycle and protein synthesis. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in metabolic pathways and enzyme interactions.

Chemical Structure and Properties

  • Molecular Formula : C₅H₁₃ClN₂O₂
  • Molecular Weight : Approximately 168.62 g/mol
  • Solubility : Enhanced solubility in polar solvents due to its hydrochloride salt form.

The presence of an aminocarbonyl group distinguishes this compound from other ornithine derivatives, potentially influencing its solubility and reactivity in biological systems.

Biological Activities

1. Role in Metabolism:
this compound is involved in metabolic pathways related to arginine and polyamine synthesis. These pathways are crucial for cell growth, differentiation, and overall metabolic regulation.

2. Enzyme Interactions:
Research indicates that this compound can modulate the activity of enzymes involved in amino acid metabolism. Notably, it may influence nitric oxide synthase (NOS) activity, which is essential for various physiological functions, including vasodilation and neurotransmission.

3. Antimicrobial Properties:
Similar to other D-ornithine derivatives, this compound has been studied for its potential antimicrobial properties. These properties could be leveraged for developing new therapeutic agents against bacterial infections.

Study 1: Enzyme Modulation

A study investigated the effects of methyl N5-(aminocarbonyl)-L-ornithine on NOS activity in breast tumor MCF-7 cells. The results indicated that this compound could enhance NOS activity, leading to increased nitric oxide production, which may influence tumor growth dynamics .

Study 2: Antimicrobial Activity

In vitro studies have demonstrated that derivatives of ornithine exhibit varying degrees of antimicrobial activity. Methyl N5-(aminocarbonyl)-L-ornithine was shown to inhibit the growth of several bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Comparative Analysis with Other Compounds

Compound NameStructure FeaturesUnique Aspects
L-OrnithineBasic amino acid without protective groupsDirectly involved in the urea cycle
N5-Dinitrophenyl-L-ornithine methyl esterContains dinitrophenyl groupUsed in biochemical assays for enzyme activity
N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl EsterContains dibenzoyl protectionUseful in proteomics research
This compound Contains an aminocarbonyl groupPotentially more soluble than other derivatives

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl N5-(aminocarbonyl)-L-ornithine monohydrochloride, and how can purity be validated?

Synthesis typically involves carbamoylation of L-ornithine followed by methylation and hydrochloride salt formation. Key steps include:

  • Carbamoylation : Reacting L-ornithine with cyanate or urea derivatives under alkaline conditions to introduce the N5-aminocarbonyl group .
  • Methylation : Using methylating agents like methyl iodide in the presence of a base to protect the α-amino group .
  • Purification : Ion-exchange chromatography or recrystallization to isolate the monohydrochloride form.
  • Validation : Purity is assessed via HPLC with UV detection (λ = 210 nm) and confirmed by nuclear magnetic resonance (NMR) for structural integrity .

Q. How can stable isotope labeling (e.g., 15N, 13C) enhance metabolic studies of this compound?

Isotopic labeling (e.g., 15N at the N5 position) enables tracing of metabolic flux in pathways like the urea cycle or nitric oxide (NO) synthesis. Methodological considerations include:

  • Isotope Incorporation : Using 15N-labeled urea or cyanate during carbamoylation to achieve site-specific labeling .
  • Mass Spectrometry (MS) : Quantifying isotopic enrichment via LC-MS/MS to track incorporation into downstream metabolites (e.g., arginine, citrulline) .
  • NMR Spectroscopy : Resolving structural dynamics and reaction intermediates in enzymatic assays .

Q. What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

Stability studies should include:

  • pH-Dependent Degradation : Incubating the compound in buffers (pH 2–9) at 37°C and monitoring degradation via HPLC .
  • Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition thresholds .
  • Light Sensitivity : UV-Vis spectroscopy to detect photolytic byproducts under controlled light exposure .

Advanced Research Questions

Q. How does this compound interact with nitric oxide synthase (NOS) isoforms, and what experimental designs can elucidate its inhibitory mechanisms?

The compound may act as a competitive inhibitor by mimicking L-arginine, the natural NOS substrate. Key approaches include:

  • Enzyme Kinetics : Measuring Michaelis-Menten constants (Km, Vmax) using recombinant NOS isoforms (e.g., neuronal nNOS) in the presence of varying inhibitor concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantifying binding affinity and thermodynamic parameters .
  • Structural Studies : X-ray crystallography or cryo-EM to resolve inhibitor-enzyme interactions at atomic resolution .

Q. What contradictions exist in the literature regarding this compound’s role in arginine biosynthesis, and how can they be resolved experimentally?

Discrepancies arise from its dual role as a metabolic intermediate and potential feedback inhibitor. Resolution strategies:

  • Isotope Tracing : Using 13C-labeled ornithine to distinguish between direct incorporation into arginine vs. regulatory effects on ornithine transcarbamylase (OTC) .
  • Gene Knockdown Models : Silencing OTC in cell lines to isolate the compound’s contribution to arginine pools .
  • Metabolomic Profiling : Comparing wild-type and mutant strains (e.g., OTC-deficient) via untargeted MS to identify pathway perturbations .

Q. How can researchers optimize in vivo delivery of this compound for studying tissue-specific NO modulation?

Delivery challenges include renal clearance and enzymatic degradation. Optimization methods:

  • Nanoparticle Encapsulation : Using liposomal or polymeric carriers to enhance bioavailability and target endothelial cells .
  • Pro-Drug Design : Introducing ester groups to improve membrane permeability, followed by intracellular hydrolysis .
  • Microdialysis : Implanting probes in target tissues (e.g., liver, brain) to measure real-time NO release via electrochemical sensors .

Methodological Considerations Table

Research Objective Recommended Techniques Key References
Synthesis & PurificationIon-exchange chromatography, HPLC-UV
Metabolic Flux AnalysisLC-MS/MS with 15N/13C labeling
Enzyme Inhibition StudiesITC, X-ray crystallography
In Vivo Delivery OptimizationNanoparticle encapsulation, microdialysis

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl N5-(aminocarbonyl)-L-ornithine monohydrochloride
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